molecular formula C6H12O6Sb2 B1591724 2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane CAS No. 29736-75-2

2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane

Cat. No.: B1591724
CAS No.: 29736-75-2
M. Wt: 423.68 g/mol
InChI Key: JEPVJCOLPSALKN-UHFFFAOYSA-N
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Description

2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[444]tetradecane is a complex organometallic compound with the molecular formula C6H12O6Sb2This compound is notable for its unique structure, which includes two antimony atoms and multiple oxygen atoms arranged in a bicyclic framework .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane typically involves the reaction of antimony trioxide with ethylene glycol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure consistent product quality. The compound is typically produced in batch reactors, and the final product is purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various antimony oxides, reduced antimony species, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane involves its ability to coordinate with various substrates through its antimony centers. This coordination facilitates catalytic reactions and stabilizes reactive intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the substrates .

Properties

CAS No.

29736-75-2

Molecular Formula

C6H12O6Sb2

Molecular Weight

423.68 g/mol

IUPAC Name

2-[2-(1,3,2-dioxastibolan-2-yloxy)ethoxy]-1,3,2-dioxastibolane

InChI

InChI=1S/3C2H4O2.2Sb/c3*3-1-2-4;;/h3*1-2H2;;/q3*-2;2*+3

InChI Key

JEPVJCOLPSALKN-UHFFFAOYSA-N

SMILES

C1CO[Sb]2OCCO[Sb](O1)OCCO2

Canonical SMILES

C1CO[Sb](O1)OCCO[Sb]2OCCO2

29736-75-2

physical_description

Liquid

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane
Reactant of Route 2
2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane
Reactant of Route 3
2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane
Reactant of Route 4
2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane
Reactant of Route 5
2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane
Reactant of Route 6
2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane

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